
2-Mercaptobenzimidazole
Overview
Description
2-Mercaptobenzimidazole is an organosulfur compound with the chemical formula C₇H₆N₂S. It is a white solid that has been extensively studied for its various applications, particularly as a corrosion inhibitor . The compound is characterized by a benzimidazole ring with a mercapto (thiol) group at the second position, making it a thiourea derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptobenzimidazole can be synthesized through several methods:
- Reaction with thiophosgene in chloroform .
- Heating with aqueous potassium thiocyanate , where 2-aminophenylthiourea is a by-product .
- Heating the hydrochloride with thiourea to 170-180°C .
Condensation of o-phenylenediamine with carbon disulfide: in an alkaline alcoholic solution.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of o-phenylenediamine with carbon disulfide in an alkaline medium, followed by purification processes to obtain the pure compound .
Chemical Reactions Analysis
2-Mercaptobenzimidazole undergoes various chemical reactions, including:
- Oxidation: It can be oxidized to form disulfides.
- Reduction: The compound can be reduced to form the corresponding thiol.
- Substitution: It reacts with metals to form metal-mercaptobenzimidazole complexes .
Common Reagents and Conditions:
- Oxidizing agents such as hydrogen peroxide for oxidation reactions.
- Reducing agents like sodium borohydride for reduction reactions.
- Metal salts for substitution reactions to form metal complexes .
Major Products:
- Disulfides from oxidation.
- Thiols from reduction.
- Metal complexes from substitution reactions .
Scientific Research Applications
Pharmacological Applications
-
Alzheimer's Disease Therapy
- Recent studies have identified 2-mercaptobenzimidazole derivatives as potential inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease. In vitro studies showed that these compounds exhibited significant inhibition with IC50 values ranging from 37.64 μM to 74.76 μM. Kinetic studies indicated that these compounds act as non-competitive inhibitors, and molecular docking simulations confirmed their stability in the active site of the enzyme .
-
Analgesic and Anti-inflammatory Properties
- Amino acid conjugates of this compound have demonstrated potent analgesic and anti-inflammatory activities. In a study, several derivatives were synthesized and tested for their effects on pain relief and inflammation. Notably, compounds 4j and 4k showed remarkable anti-ulcer and antisecretory effects, suggesting a favorable toxicity profile compared to traditional analgesics .
- Antimicrobial Activity
Toxicological Studies
- Safety Profile
- Environmental Impact
Material Science Applications
- Corrosion Inhibition
- Radiotracer Development
Table: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of 2-mercaptobenzimidazole involves its interaction with metal surfaces and biological molecules:
- Corrosion Inhibition: It forms a protective film on metal surfaces, preventing oxidation and corrosion .
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity .
- Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to their death .
Comparison with Similar Compounds
2-Mercaptobenzimidazole is similar to other thiourea derivatives such as:
- 2-Mercaptoimidazole: Also a thiourea derivative with similar corrosion inhibition properties .
- 2-Mercaptobenzothiazole: Another thiourea derivative used as a corrosion inhibitor and in rubber vulcanization .
Uniqueness: this compound is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit a broad range of biological activities .
Biological Activity
2-Mercaptobenzimidazole (2-MBI) is a significant compound in medicinal chemistry, exhibiting a wide range of biological activities. This article synthesizes various research findings regarding its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiol group (-SH) at the 2-position of the benzimidazole ring. This structural feature contributes to its diverse biological activities. The compound is often synthesized into various derivatives to enhance its efficacy against specific biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 2-MBI and its derivatives. The following table summarizes key findings from recent research:
Compound | Activity Type | MIC (µg/ml) | Reference |
---|---|---|---|
8 | Antibacterial | 2.41 | |
10 | Antibacterial | 2.50 | |
20 | Antifungal | 2.34 | |
25 | Antifungal | 1.46 | |
ZR-1 | Antibacterial | Moderate |
The study by indicates that certain derivatives of 2-MBI exhibit significant antimicrobial activity against various bacterial and fungal strains, making them potential candidates for new antimicrobial agents.
Anticancer Activity
Research has also focused on the anticancer potential of 2-MBI derivatives. For instance, compounds synthesized from 2-MBI were evaluated for their ability to inhibit cancer cell proliferation:
The anticancer activity was assessed using the Sulforhodamine-B (SRB) assay, with some compounds showing promising results as inhibitors of cancer cell growth.
The biological activity of 2-MBI can be attributed to several mechanisms:
- Antimicrobial Mechanism : It is believed that 2-MBI and its derivatives inhibit nucleic acid and protein synthesis in bacteria, contributing to their antibacterial effects .
- Acetylcholinesterase Inhibition : Certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is relevant for therapeutic strategies against Alzheimer's disease .
- Antioxidant Activity : Some studies indicate that 2-MBI exhibits antioxidant properties, which may contribute to its protective effects in various biological systems .
Case Study: Synthesis and Evaluation of Schiff Bases
A study aimed at synthesizing Schiff bases from this compound reported moderate to high antimicrobial activity among the derivatives tested. The compounds were evaluated using tube dilution methods for antimicrobial activity and showed promising results against both bacterial and fungal strains .
Case Study: Alzheimer's Disease
Another investigation focused on the potential of 2-MBI derivatives as therapeutic agents for Alzheimer's disease. The study demonstrated that these compounds could effectively inhibit AChE, with IC50 values ranging from approximately 37.64 to 74.76 µM, indicating their potential as non-competitive inhibitors .
Q & A
Basic Research Questions
Q. What are the key factors influencing the corrosion inhibition efficiency of 2-MBI on carbon steel in acidic environments?
- Methodology : The primary factors include inhibitor concentration, temperature, and exposure time. Experimental designs using Response Surface Methodology (RSM) reveal that inhibitor concentration (A) has the most significant impact on inhibition efficiency (IE), with an F-value of 535.56, followed by temperature (B) and exposure time (C) . Weight loss measurements and electrochemical tests (e.g., polarization curves) are used to determine corrosion rate (CR) and IE. For instance, in 1 M HCl, IE exceeds 92% at 115 ppm 2-MBI, 30.67°C, and 60.42 hours exposure .
Q. What experimental methods are commonly used to evaluate the corrosion inhibition performance of 2-MBI?
- Methodology :
- Weight Loss Method : Measures CR (mm/year) and IE (%) under varying conditions (temperature, concentration, time) .
- Electrochemical Techniques : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) assess charge transfer resistance and corrosion current density .
- Surface Analysis : Scanning electron microscopy (SEM) and atomic force microscopy (AFM) evaluate surface morphology post-exposure .
Q. How is the adsorption behavior of 2-MBI on metal surfaces characterized in corrosion studies?
- Methodology : Adsorption is analyzed using isotherm models. The Langmuir isotherm is most applicable, with linear regression yielding adsorption constants (Kads) and Gibbs free energy (ΔGads). ΔGads values range from -33.46 to -37.09 kJ/mol, indicating mixed physisorption and chemisorption . Higher temperatures favor chemisorption due to increased ΔGads .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) be applied to optimize 2-MBI's corrosion inhibition parameters?
- Methodology :
- Design of Experiments : A central composite design (53 experiments) evaluates interactions between variables (concentration, temperature, time) .
- Model Validation : Quadratic polynomial models predict CR and IE with R² > 0.95 and Adeq Precision > 4, confirming robustness . ANOVA identifies significant terms (e.g., AB, AC interactions in CR models; F-values up to 561.65) .
- Optimization : Numerical optimization via desirability functions identifies optimal conditions (e.g., Solution 7: 115 ppm, 30.67°C, 60.42 hours) for minimal CR (0.53 mm/y) and maximal IE (92.76%) .
Q. What thermodynamic insights do adsorption isotherm models provide about 2-MBI's interaction with metal surfaces?
- Methodology : Thermodynamic parameters derived from temperature-dependent adsorption studies:
- ΔGads : Negative values confirm spontaneous adsorption. Increased ΔGads at higher temperatures (e.g., 37.09 kJ/mol at 70°C) suggests stronger chemisorption .
- ΔHads and ΔSads : Calculated via van’t Hoff plots, these parameters differentiate physical (ΔH < 20 kJ/mol) and chemical adsorption (ΔH > 40 kJ/mol) mechanisms .
Q. How do synergistic combinations of 2-MBI with green inhibitors enhance environmental sustainability while maintaining corrosion inhibition efficacy?
- Methodology :
- Synergistic Formulations : Blending 2-MBI with plant-derived inhibitors (e.g., Myrtus communis extracts) reduces environmental toxicity while maintaining IE > 80% .
- Toxicity Screening : In vitro assays (e.g., thyroid function tests) and biodegradability studies ensure compliance with green chemistry principles .
Q. What advanced spectroscopic techniques are employed to study 2-MBI's molecular interactions and potential toxicity?
- Methodology :
- Surface-Enhanced Raman Spectroscopy (SERS) : Detects 2-MBI-Cu²⁺ interactions with a limit of detection (LOD) of 0.013 μg/mL, enabling trace analysis in environmental samples .
- Fluorescence Quenching : Measures 2-MBI binding to enzymes (e.g., lysozyme) via static quenching, revealing binding constants (Kb ~ 10⁴ M⁻¹) and thermodynamic forces (hydrogen bonds, van der Waals) .
- Molecular Docking : Simulates 2-MBI binding to active sites of proteins (e.g., superoxide dismutase), predicting conformational changes and enzyme inhibition .
Properties
IUPAC Name |
1,3-dihydrobenzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |
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InChI Key |
YHMYGUUIMTVXNW-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2 | |
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Molecular Formula |
C7H6N2S | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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Related CAS |
3030-80-6 (zinc[2:1] salt) | |
Record name | 2-Benzimidazolethiol | |
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DSSTOX Substance ID |
DTXSID9025536 | |
Record name | 2-Mercaptobenzimidazole | |
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Molecular Weight |
150.20 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
2-mercaptobenzimidazole appears as white to yellow crystals or cream colored powder. Slight odor. (NTP, 1992), Glistening solid; [Merck Index] White to yellow or cream solid with a mild odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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Record name | 2-Benzimidazolethiol | |
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Solubility |
>22.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992) | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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Density |
1.42 (NTP, 1992) - Denser than water; will sink | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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Vapor Pressure |
30.2 mmHg at 142 °F (NTP, 1992), 0.00000466 [mmHg] | |
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Record name | 2-Benzimidazolethiol | |
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CAS No. |
583-39-1 | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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Record name | 2-Mercaptobenzimidazole | |
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Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro- | |
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Melting Point |
577 to 579 °F (NTP, 1992) | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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